molecular formula C13H9N3O3S3 B2525073 N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922701-66-4

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2525073
CAS No.: 922701-66-4
M. Wt: 351.41
InChI Key: JLKMKPYDMBDZKK-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-(methylthio)benzothiazole with 5-nitrothiophene-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation . The compound may also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar compounds to N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide include:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S3/c1-20-7-2-3-8-10(6-7)22-13(14-8)15-12(17)9-4-5-11(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKMKPYDMBDZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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